![molecular formula C20H12O2 B1582280 2-Phenylanthraquinone CAS No. 6485-97-8](/img/structure/B1582280.png)
2-Phenylanthraquinone
Overview
Description
2-Phenylanthraquinone (PAQN) is a synthetic organic compound containing a phenyl group attached to an anthraquinone core. It has a molecular weight of 284.31 .
Synthesis Analysis
The synthesis of anthraquinone-based compounds like 2-Phenylanthraquinone has been a subject of research in recent years . In one method, 1,4-dibutyl anthraquinones were synthesized from 1,1′-(1,2-phenylene)bis(hept-2-yn-1-one) and ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene .Molecular Structure Analysis
The molecular formula of 2-Phenylanthraquinone is C20H12O2 . The InChI code is 1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H .Chemical Reactions Analysis
2-Phenylanthraquinone undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .Physical And Chemical Properties Analysis
2-Phenylanthraquinone is a solid at 20°C . It has a molecular weight of 284.31 and a density of 1.267g/cm^3 .Scientific Research Applications
Phenylanthraquinone Derivatives and Their Medicinal Potential
2-Phenylanthraquinone and its derivatives have been investigated for their potential in medicinal applications. The discovery of novel phenylanthraquinones from plants like Bulbine frutescens has opened doors to exploring their antiparasitic activities. For instance, studies have found that phenylanthraquinones exhibit moderate to good antiplasmodial and antitrypanosomal activities, highlighting their potential in treating diseases like malaria and sleeping sickness (Abegaz et al., 2002). Furthermore, the structural elucidation of these compounds, especially their axial chirality, is crucial for understanding their pharmacological activities and potential synthesis pathways (Bringmann et al., 2008).
Antiplasmodial Activity and Potential Antimalarials
The antiplasmodial activity of knipholone and related natural phenylanthraquinones against various strains of Plasmodium falciparum has been a significant focus. These compounds have shown considerable activity with minimal cytotoxicity, suggesting their potential as a new group of antimalarials (Bringmann et al., 1999).
Phenylanthraquinone Glycosides and Their Therapeutic Applications
The isolation of new phenylanthraquinone glycosides from plants like Bulbinella floribunda has expanded the understanding of their therapeutic potential. Some of these compounds have demonstrated tumor-specific cytotoxicity, offering insights into novel cancer treatments (Kuroda et al., 2003).
Biosynthesis and Chemical Properties
The biosynthesis of phenylanthraquinones, involving unique features from acetate units, is also a crucial area of research. Understanding their biosynthetic pathways can lead to advancements in synthetic chemistry and pharmacology (Bringmann & Irmer, 2008). Studies on the photoredox reactions of phenylanthraquinone derivatives in various solvents also contribute valuable knowledge to the field of photochemistry (Song et al., 2017).
Future Directions
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . The developments in PEG-based delivery of anthraquinones and the toxicity aspects of anthraquinone derivatives are also being discussed .
properties
IUPAC Name |
2-phenylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCFGZBDDCNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310683 | |
Record name | 2-PHENYLANTHRAQUINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylanthraquinone | |
CAS RN |
6485-97-8 | |
Record name | 9, 2-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-PHENYLANTHRAQUINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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